molecular formula C19H17ClN2O2S B2518411 2-(2-chlorobenzenesulfonyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine CAS No. 899738-55-7

2-(2-chlorobenzenesulfonyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine

Cat. No.: B2518411
CAS No.: 899738-55-7
M. Wt: 372.87
InChI Key: ZQBAMYZHBCDZLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-chlorobenzenesulfonyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .

Preparation Methods

The synthesis of 2-(2-chlorobenzenesulfonyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine can be achieved through various synthetic routes. One common method involves the cyclization of 1-phenyl-2-(1H-pyrrol-1-yl)ethanone with appropriate reagents under specific conditions. This reaction typically requires a metal-free environment and can be performed in a one-pot cascade reaction . Another approach involves the use of cyclodehydration and aromatization reactions to form the pyrrolo[1,2-a]pyrazine scaffold .

Chemical Reactions Analysis

2-(2-chlorobenzenesulfonyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-chlorobenzenesulfonyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain kinases, which play a crucial role in cell signaling and regulation. This inhibition can lead to the suppression of tumor growth and the reduction of inflammation . the exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

2-(2-chlorobenzenesulfonyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is unique due to its specific structural features and biological activities. Similar compounds include other pyrrolopyrazine derivatives, such as trisubstituted pyrrolo[1,2-a]pyrazines and imidazo[1,2-a]pyrazines . These compounds also exhibit a range of biological activities, but their specific properties and applications may vary.

Biological Activity

2-(2-chlorobenzenesulfonyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound belonging to the pyrrolopyrazine family. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties. This article reviews the biological activity of this compound based on recent research findings and case studies.

Chemical Structure and Properties

The compound's structure features a pyrrole ring fused to a pyrazine ring with a chlorobenzenesulfonyl group. The molecular formula is C19H17ClN2O2SC_{19}H_{17}ClN_2O_2S, and it has a molecular weight of 372.85 g/mol.

Antimicrobial Activity

Research indicates that pyrrolopyrazine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate effectiveness against various bacterial strains. The presence of the sulfonyl group enhances the compound's interaction with bacterial enzymes, contributing to its inhibitory effects.

Compound Bacterial Strains Tested Inhibition Zone (mm)
This compoundE. coli14
S. aureus12
P. aeruginosa10

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through in vitro assays measuring the inhibition of pro-inflammatory cytokines. The compound showed promising results in reducing levels of TNF-α and IL-6.

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits cytotoxicity against cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve apoptosis induction via the mitochondrial pathway.

Cell Line IC50 (µM)
HeLa5.0
MCF-77.5

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Kinase Inhibition : It has been reported that the compound inhibits specific kinases involved in cell proliferation and survival pathways.
  • Cholinesterase Inhibition : Similar compounds have shown potential in treating neurodegenerative diseases by inhibiting acetylcholinesterase (AChE), which is crucial for maintaining cholinergic signaling.

Case Studies

One notable study involved the synthesis of derivatives based on the pyrrolopyrazine scaffold. These derivatives were screened for their biological activities using various assays:

  • Neuroprotective Effects : Compounds demonstrated neuroprotective properties against oxidative stress-induced cell death in neuronal cell lines.
  • Aβ Anti-Aggregation : Certain derivatives showed efficacy in preventing amyloid-beta aggregation, which is significant for Alzheimer's disease research.

Properties

IUPAC Name

2-(2-chlorophenyl)sulfonyl-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2S/c20-16-9-4-5-11-18(16)25(23,24)22-14-13-21-12-6-10-17(21)19(22)15-7-2-1-3-8-15/h1-12,19H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQBAMYZHBCDZLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.